molecular formula C12H14FN3S B12232175 3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

Cat. No.: B12232175
M. Wt: 251.33 g/mol
InChI Key: GAQSLBKAQPZKTO-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine is a complex organic compound that features a unique combination of fluoromethyl, thiazolo, pyridinyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-c]pyridine core, which is then functionalized with a piperidine ring and a fluoromethyl group. Common reagents used in these reactions include thionyl chloride, piperidine, and fluoromethylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; often conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazolo[4,5-c]pyridine core provides structural stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
  • 3-(Bromomethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
  • 3-(Hydroxymethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

Uniqueness

Compared to similar compounds, 3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine exhibits unique properties due to the presence of the fluoromethyl group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often show enhanced pharmacokinetic properties.

Properties

Molecular Formula

C12H14FN3S

Molecular Weight

251.33 g/mol

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C12H14FN3S/c13-6-9-2-1-5-16(8-9)12-15-10-7-14-4-3-11(10)17-12/h3-4,7,9H,1-2,5-6,8H2

InChI Key

GAQSLBKAQPZKTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)CF

Origin of Product

United States

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